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Compound of Interest

Compound Name:
4-Bromo-2-thiophenecarboxylic

acid

Cat. No.: B101367 Get Quote

An In-depth Technical Guide to Bromothiophenecarboxylic Acids (C5H3BrO2S) for

Researchers and Drug Development Professionals

The chemical formula C5H3BrO2S represents a class of brominated thiophenecarboxylic acids

that serve as versatile building blocks in medicinal chemistry and materials science. This

technical guide provides a comprehensive overview of the key isomers, their synthesis,

physicochemical properties, and applications, with a focus on their relevance to drug discovery

and development.

Isomers of C5H3BrO2S
There are four primary isomers of bromothiophenecarboxylic acid, each with distinct properties

and reactivity profiles that make them suitable for different applications.

3-Bromothiophene-2-carboxylic acid

4-Bromo-2-thiophenecarboxylic acid

5-Bromo-2-thiophenecarboxylic acid

5-Bromothiophene-3-carboxylic acid
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A summary of the key physicochemical and spectroscopic data for the isomers of C5H3BrO2S

is presented below for easy comparison.

Property

3-
Bromothiophe
ne-2-
carboxylic
acid

4-Bromo-2-
thiophenecarb
oxylic acid

5-Bromo-2-
thiophenecarb
oxylic acid

5-
Bromothiophe
ne-3-
carboxylic
acid

CAS Number 7311-64-0[1]
16694-18-1[2][3]

[4]
7311-63-9[5] 100523-84-0

Molecular Weight 207.05 g/mol [6] 207.05 g/mol [2] 207.05 g/mol 207.05 g/mol

Melting Point 188-190 °C[7] 120-124 °C[3] 139-143 °C[8] Not available

Boiling Point Not available
323.7±27.0 °C

(Predicted)[9]

318.9 °C at 760

mmHg[10]
Not available

Appearance
White to off-white

solid

White to light

yellow

powder/crystals[

3]

White to light

yellow crystal

powder[10]

Solid

¹H NMR (CDCl₃) Not available Not available

δ 10.87 (brs,

1H), 7.63 (d,

J=4.0 Hz, 1H),

7.11 (d, J=4.0

Hz, 1H)[10]

δ 8.11 (d, J=1.6

Hz, 1H), 7.51 (d,

J=1.6 Hz, 1H)

[11]

¹³C NMR Not available Available[2] Not available Not available

Mass Spectrum Available[12] Available[2] Not available Not available

Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for their

application in research and development.
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A primary route for the synthesis of 5-Bromothiophene-2-carboxylic acid involves the direct

bromination of 2-thiophenecarboxylic acid.[8] An alternative method is the oxidation of 5-

bromothiophene-2-carbaldehyde using Jones reagent.[8]

Protocol: Oxidation of 5-bromothiophene-2-carbaldehyde[13]

Dissolve 5-bromothiophene-2-carbaldehyde (10g, 0.052 mol) in 100 mL of acetone.

Cool the solution to 5 °C under a nitrogen atmosphere.

Add 30.0 mL of 2.67 M Jones reagent dropwise to the stirred solution.

Continue stirring at 5 °C for 30 minutes.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Quench the reaction and purify the crude product by trituration in hexanes followed by

filtration to yield 5-Bromothiophene-2-carboxylic acid as a pale yellow solid.

Synthesis of 5-Bromothiophene-3-carboxylic acid
Protocol: Bromination of 3-thiophenecarboxylic acid[11]

Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in 60 mL of glacial acetic acid in an

Erlenmeyer flask with a stir bar.

Slowly add a solution of bromine (5.61 g, 35.1 mmol) in 30 mL of glacial acetic acid.

Stir the mixture for 1 hour.

Pour the reaction mixture into 300 mL of water and stir for 15 minutes.

Filter the solid and wash with water.

Recrystallize the solid from 300 mL of water.

Filter the recrystallized product and dry under vacuum overnight to yield 5-bromothiophene-

3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b029826
https://www.benchchem.com/product/b029826
https://www.rsc.org/suppdata/ta/c3/c3ta11870c/c3ta11870c.pdf
https://www.rsc.org/suppdata/c9/py/c9py00815b/c9py00815b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Bromo-2-thiophenecarboxylic acid
Protocol: Oxidation of 3-bromo-2-thiophenealdehyde[7]

Prepare silver oxide from 0.9 g of silver nitrate and 0.21 g of sodium hydroxide.

Add a solution of 1 g of sodium hydroxide in 10 mL of water to the silver oxide.

Add 1.0 g of 3-bromo-2-thiophenealdehyde to the mixture at 50 °C with stirring.

Maintain the temperature at 50 °C with continued stirring.

Filter the reaction mixture.

Acidify the filtrate to precipitate the crude carboxylic acid.

Recrystallize the product from water to obtain pure 3-bromo-2-thiophenecarboxylic acid.

Applications in Drug Discovery and Materials
Science
Bromothiophenecarboxylic acids are valuable precursors for the synthesis of a wide range of

derivatives with interesting biological activities and material properties.

Medicinal Chemistry Applications
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including

analgesic, antitumor, antimicrobial, and anti-inflammatory properties.[14]

Spasmolytic Activity of 5-Bromo-2-thiophenecarboxylic Acid Derivatives:

Derivatives of 5-bromo-2-thiophenecarboxylic acid have been synthesized and evaluated for

their spasmolytic activity, with some compounds showing potential as calcium channel

blockers.[14] The synthesis often involves an initial esterification of the carboxylic acid, followed

by a Suzuki cross-coupling reaction to introduce various aryl groups.

Workflow for Synthesis and Evaluation of Spasmolytic Agents:
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Caption: Synthetic and evaluation workflow for spasmolytic thiophene derivatives.
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Materials Science Applications
The thiophene moiety is a key component in the development of organic semiconductors used

in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect

transistors (OFETs).[8] The bromo- and carboxylic acid functional groups on these isomers

provide reactive handles for polymerization and the synthesis of conjugated materials. For

instance, 5-bromo-2-thiophenecarboxylic acid can be used in the preparation of new porphyrin

sensitizers for dye-sensitized solar cells.

Logical Relationships in Synthesis
The synthesis of specifically substituted thiophenes often requires multi-step pathways due to

the directing effects of the substituents on the thiophene ring.

Logical Pathway for the Synthesis of 3-Bromothiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore,

the synthesis of 3-bromothiophene requires an indirect route.[15]
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Caption: Synthetic strategy for 3-bromothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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